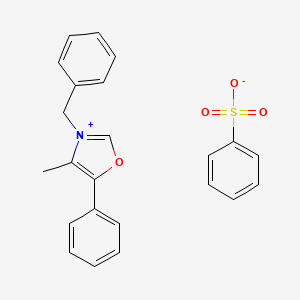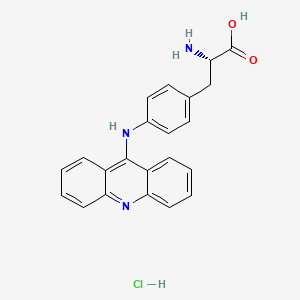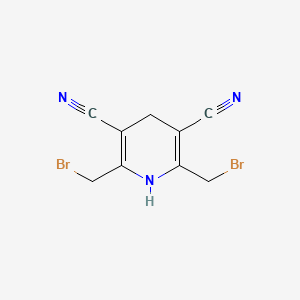
2,6-Bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of bromomethyl groups at the 2 and 6 positions, and cyano groups at the 3 and 5 positions on the dihydropyridine ring. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile typically involves the bromination of 2,6-bis(hydroxymethyl)-1,4-dihydropyridine-3,5-dicarbonitrile. The reaction is carried out using hydrogen bromide in an aqueous medium at elevated temperatures. The reaction conditions are carefully controlled to ensure the selective bromination of the hydroxymethyl groups to bromomethyl groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The cyano groups can be reduced to amines under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Substituted dihydropyridine derivatives.
Oxidation: Pyridine derivatives.
Reduction: Amino-substituted dihydropyridine derivatives.
Applications De Recherche Scientifique
2,6-Bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the synthesis of calcium channel blockers and other cardiovascular drugs.
Industry: Utilized in the production of advanced materials, including polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of 2,6-Bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile involves its interaction with nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. The cyano groups can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications. The dihydropyridine ring can undergo redox reactions, further expanding its utility in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis(bromomethyl)pyridine
- 2,6-Bis(bromomethyl)naphthalene
- 2,6-Bis(hydroxymethyl)-1,4-dihydropyridine-3,5-dicarbonitrile
Uniqueness
2,6-Bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile is unique due to the presence of both bromomethyl and cyano groups on the dihydropyridine ring. This combination of functional groups provides a wide range of reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo multiple types of chemical reactions, including nucleophilic substitution, oxidation, and reduction, sets it apart from other similar compounds.
Propriétés
Numéro CAS |
63095-16-9 |
|---|---|
Formule moléculaire |
C9H7Br2N3 |
Poids moléculaire |
316.98 g/mol |
Nom IUPAC |
2,6-bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C9H7Br2N3/c10-2-8-6(4-12)1-7(5-13)9(3-11)14-8/h14H,1-3H2 |
Clé InChI |
KDDJENLQURIKHA-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(NC(=C1C#N)CBr)CBr)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



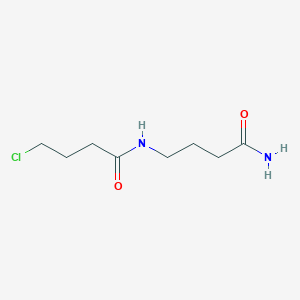

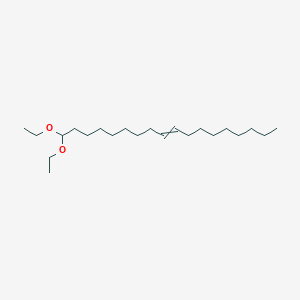


![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboximidoyl chloride](/img/structure/B14502339.png)


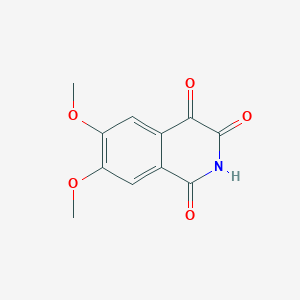
![(7aS)-7a-Methyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazole-1,3-dione](/img/structure/B14502360.png)
